4-[({[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid
Description
This compound features a benzoic acid backbone linked via an aminomethyl group to a 1,3-thiazole ring substituted at the 2-position with a 2-chlorophenyl group and at the 4-position with a methyl group. The thiazole ring’s 5-carbonyl group bridges the two aromatic systems. This structure combines lipophilic (methyl, chlorophenyl) and polar (carboxylic acid, carbonyl) moieties, making it a candidate for diverse pharmacological applications, particularly in neurological or metabolic disorders .
Properties
Molecular Formula |
C19H15ClN2O3S |
|---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
4-[[[2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C19H15ClN2O3S/c1-11-16(26-18(22-11)14-4-2-3-5-15(14)20)17(23)21-10-12-6-8-13(9-7-12)19(24)25/h2-9H,10H2,1H3,(H,21,23)(H,24,25) |
InChI Key |
AMVPSCZSECKGAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)NCC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation via Hantzsch Cyclization
The 2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-carboxylic acid intermediate is synthesized through a modified Hantzsch thiazole synthesis :
- Reactants :
- Conditions :
- Outcome :
Carboxylic Acid Activation and Amide Coupling
The thiazole carboxylic acid is activated for amide bond formation with 4-(aminomethyl)benzoic acid:
- Activation :
- Coupling :
- Yield Optimization :
Alternative Route: Sequential Assembly of Substituents
Pre-functionalization of Benzoic Acid Derivative
One-Pot Multicomponent Approach
A streamlined method combining thiazole formation and amide coupling:
- Reactants :
- Conditions :
- Yield : 55–60%, with purification via acidic wash (HCl) and solvent extraction.
Comparative Analysis of Methods
| Method | Key Steps | Yield | Purity | Scalability |
|---|---|---|---|---|
| Hantzsch + Coupling | Cyclization → Activation → Coupling | 70–85% | >95% | High |
| Sequential Assembly | Pre-functionalization → Coupling | 80–90% | >98% | Moderate |
| One-Pot Multicomponent | Single-reaction vessel synthesis | 55–60% | 85–90% | Low |
Advantages :
- Hantzsch + Coupling : High scalability and purity, ideal for industrial production.
- Sequential Assembly : Superior yield and minimal byproducts, suited for research-scale synthesis.
Disadvantages :
Characterization and Quality Control
- Spectroscopic Data :
- HPLC Purity :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-[({[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole and benzoic acid moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
4-[({[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[({[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets. The thiazole ring and chlorophenyl group are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
The following compounds share structural motifs with the target molecule but differ in substitution patterns and heterocyclic cores:
Table 1: Key Structural Analogs
Pharmacological and Physicochemical Properties
Anticonvulsant Activity
Thiazole derivatives, including the target compound, are frequently explored for anticonvulsant activity. highlights thiazole-based Schiff base derivatives (e.g., BTBO1-BTBO13) with demonstrated efficacy in seizure models. The target compound’s 2-chlorophenyl group may enhance blood-brain barrier penetration compared to non-halogenated analogs, while the benzoic acid moiety improves solubility for parenteral formulations .
Electronic and Steric Effects
- Sulfonyl vs. Carbonyl : The sulfonyl group in ’s analog increases hydrogen-bond acceptor capacity, which may alter target affinity or metabolic stability compared to the target’s carbonyl linker .
Computational Insights
- Docking Studies : AutoDock4 () simulations suggest that the 2-chlorophenyl group in the target compound fits into hydrophobic pockets of ion channels (e.g., GABA receptors), while fluorinated analogs () exhibit stronger van der Waals interactions due to trifluoromethyl groups .
- Electrostatic Potential: Multiwfn () analysis reveals that the benzoic acid moiety contributes to a polarized surface, enhancing solubility and ionic interactions with target proteins .
Structure-Activity Relationship (SAR) Trends
- Thiazole Core : Essential for anticonvulsant activity; replacement with thiadiazole () reduces potency due to altered electronic properties .
- Methyl Group at Position 4 : Enhances metabolic stability by shielding the thiazole ring from oxidative degradation .
- Chlorine Position : 2-Chlorophenyl (target) vs. 4-chlorophenyl (): Ortho substitution improves steric complementarity with hydrophobic receptor pockets .
Biological Activity
4-[({[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid is a thiazole-based compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, supported by various studies and data tables.
- Molecular Formula : C17H18ClN3O2S
- Molecular Weight : 353.86 g/mol
- CAS Number : 499795-83-4
The biological activity of thiazole derivatives, including the compound , often involves interactions with specific biological targets such as enzymes and receptors. The thiazole moiety is known for its ability to enhance the lipophilicity of compounds, which can facilitate cellular uptake and interaction with target sites.
Antitumor Activity
Several studies have highlighted the antitumor potential of thiazole derivatives. For instance:
- Study Findings : A derivative similar to the compound was tested against various cancer cell lines, showing significant cytotoxicity with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cell lines such as Jurkat and A-431 cells .
- Structure-Activity Relationship (SAR) : The presence of electron-donating groups, such as methyl groups on the phenyl ring, has been correlated with increased cytotoxic activity .
Data Table: Antitumor Activity of Thiazole Derivatives
Antimicrobial Activity
Thiazole derivatives have also been explored for their antimicrobial properties:
- Research Findings : Compounds structurally related to the target compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values between 3.12 μg/mL and 12.5 μg/mL .
Data Table: Antimicrobial Activity of Related Compounds
| Compound | Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 3.12 | |
| Compound B | Escherichia coli | 12.5 |
Case Studies
- Case Study on Antitumor Efficacy : A study evaluated a series of thiazole derivatives for their ability to inhibit tumor growth in vivo. The results indicated that certain modifications in the thiazole structure significantly enhanced their efficacy against human glioblastoma cells .
- Case Study on Antimicrobial Resistance : Another study focused on the development of thiazole-based compounds as potential alternatives to traditional antibiotics in combating resistant strains of bacteria. The results demonstrated promising activity against multi-drug resistant strains, suggesting a viable therapeutic pathway for these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
